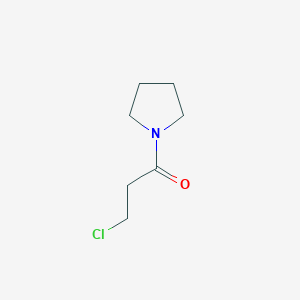

1-(3-Chloropropanoyl)pyrrolidine

描述

Overview of Pyrrolidine-Containing Structures in Academic Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle also known as tetrahydropyrrole, is a fundamental structural motif in a vast number of biologically and pharmacologically significant molecules. frontiersin.orgnih.gov This saturated heterocycle is a core component of numerous alkaloids, which are naturally occurring compounds with a wide range of physiological effects. nih.govtandfonline.com Prominent examples of pharmaceuticals built upon the pyrrolidine framework include drugs for various conditions, such as the antihistamine clemastine, the anticholinergic procyclidine, and the antihypertensive agent enalapril. frontiersin.orgnih.gov The amino acids proline and hydroxyproline, essential building blocks of proteins, are also derivatives of pyrrolidine. wikipedia.org

The prevalence of the pyrrolidine scaffold in nature and medicine has spurred extensive research into its derivatives. frontiersin.orgnih.gov Scientists continually explore pyrrolidine-based compounds as intermediates in the development of new drug candidates, targeting a wide array of diseases. frontiersin.orgnih.gov The versatility of the pyrrolidine ring allows for diverse chemical modifications, leading to a broad spectrum of biological activities. tandfonline.com

Importance of Acyl Pyrrolidine Derivatives in Organic Synthesis

Acyl pyrrolidine derivatives represent a significant class of compounds within organic synthesis. The term "acyl" refers to a functional group derived from a carboxylic acid. google.com In acyl pyrrolidines, this group is attached to the nitrogen atom of the pyrrolidine ring. These compounds serve as valuable intermediates and building blocks for creating more complex molecules.

The reactivity of the acyl group, combined with the structural features of the pyrrolidine ring, allows for a variety of chemical transformations. These derivatives are often employed in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The specific properties of an acyl pyrrolidine can be tuned by altering the structure of the acyl group, providing chemists with a versatile tool for molecular design.

Historical Context of 1-(3-Chloropropanoyl)pyrrolidine within Chemical Literature

While the broader families of pyrrolidines and their acyl derivatives are extensively documented, the specific compound this compound has a more focused history within chemical literature. It is primarily recognized as a reagent and an intermediate in organic synthesis. Its structure, featuring a reactive chloropropanoyl group attached to the pyrrolidine nitrogen, makes it a useful precursor for introducing the pyrrolidine moiety into larger molecules.

The presence of the chlorine atom provides a site for nucleophilic substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is a key aspect of its utility in the synthesis of more complex chemical structures.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, application in synthesis, and purification.

| Property | Value |

| CAS Number | 63177-38-8 |

| Molecular Formula | C₇H₁₂ClNO |

| Molecular Weight | 161.63 g/mol sinfoochem.com |

| Boiling Point | 278.5°C at 760 mmHg chemnet.com |

| Density | 1.163 g/cm³ chemnet.com |

| Refractive Index | 1.497 chemnet.com |

| Flash Point | 122.2°C chemnet.com |

Structure

3D Structure

属性

IUPAC Name |

3-chloro-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNKNRRNPIUFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390885 | |

| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63177-38-8 | |

| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 1-(3-Chloropropanoyl)pyrrolidine

The primary and most direct method for the synthesis of this compound involves the acylation of pyrrolidine (B122466) with 3-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial addition is followed by the elimination of a chloride ion, forming the stable amide product.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The formation of HCl would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction. An excess of pyrrolidine can also serve as the base.

The general mechanism involves a nucleophilic addition-elimination pathway. libretexts.org The lone pair of electrons on the nitrogen atom of ethylamine (B1201723) attacks the slightly positive carbon atom of the ethanoyl chloride in the initial addition stage. libretexts.org Subsequently, the carbon-oxygen double bond reforms, leading to the elimination of a chloride ion. libretexts.org The final step involves the removal of a proton from the nitrogen, which can be accomplished by a chloride ion or another molecule of the amine. libretexts.org

3-Chloropropionyl chloride itself is a valuable bifunctional reagent, capable of both acylation and serving as a precursor for nucleophilic substitution due to its 2-chloroethyl group. thieme-connect.com It is commercially available and can be prepared from several starting materials, including β-propiolactone, acrylic acid, or 3-chloropropionic acid, by reacting with reagents like thionyl chloride or phosphorus trichloride. thieme-connect.comguidechem.com A continuous flow process for its synthesis from acrylic acid and hydrogen chloride has also been developed, offering a safer and more efficient alternative to traditional batch production methods. nih.gov

Utilization of 3-Chloropropanoyl Chloride in Pyrrolidine Ring Functionalization

3-Chloropropanoyl chloride is a key reagent for introducing a functionalized three-carbon chain onto a pyrrolidine core. This initial acylation opens up a plethora of possibilities for subsequent chemical transformations, particularly in the construction of more complex heterocyclic systems.

The acylation of pyrrolidine cores with 3-chloropropanoyl chloride is a fundamental step in the synthesis of various derivatives. thieme-connect.com Acyl chlorides are highly reactive and widely used for acylation reactions. thieme-connect.com This reaction attaches the 3-chloropropanoyl group to the nitrogen atom of the pyrrolidine ring, forming an N-acylpyrrolidine. This transformation is crucial for creating intermediates that can undergo further reactions, such as intramolecular cyclization. For instance, the acylation of substituted nitriles with 3-chloropropionyl chloride followed by intramolecular cyclization has been used to produce 2-aryl-2-pyrrolidinecarbonitriles. thieme-connect.com

Table 1: Examples of Acylation Reactions with 3-Chloropropionyl Chloride

| Starting Material | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| Pyrrolidine | 3-Chloropropanoyl chloride | This compound | Direct synthesis of the title compound. | libretexts.org |

| Substituted Nitriles | 3-Chloropropanoyl chloride | Acylated Nitrile Intermediate | Intermediate for synthesis of 2-aryl-2-pyrrolidinecarboxamides. | thieme-connect.com |

| α-Amino Acid Esters | Acid Chlorides (general) | 3-Acyltetramic Acids | Synthesis of pyrrolidine-2,4-diones and their subsequent acylation. | rsc.org |

The this compound structure contains an electrophilic carbon atom at the end of the three-carbon chain (due to the chlorine atom) and a nucleophilic center that can be generated on the carbon atom alpha to the carbonyl group. This arrangement makes it an ideal precursor for intramolecular cyclization reactions to form bicyclic systems. Such cyclizations are powerful tools in organic synthesis for constructing complex molecular architectures from linear precursors. researchgate.net

Phase transfer catalysis (PTC) is a valuable technique for conducting reactions between reactants that are in different, immiscible phases. In the context of pyrrolidine derivative synthesis, PTC can facilitate intramolecular cyclization by generating a nucleophile in the organic phase where the substrate resides. A quaternary ammonium (B1175870) salt is often used as the catalyst to transport an anion (like a hydroxide (B78521) or a carbanion precursor) from the aqueous phase to the organic phase. This methodology has been successfully employed in the synthesis of pyrroloindolines and pyridoindolines through a cascade reaction initiated by an isocyanide cyclization. irb.hrnih.gov While not directly demonstrated for this compound itself, the principle is applicable for creating a carbanion alpha to the carbonyl group, which could then displace the chloride intramolecularly. Chiral phase-transfer catalysts have also been explored to achieve enantioselective cyclizations. irb.hrnih.govnih.gov

Radical cyclizations offer a powerful alternative for ring formation. These reactions proceed through radical intermediates and are often initiated by radical initiators like AIBN (azobisisobutyronitrile) in the presence of a radical mediator such as tri-n-butyltin hydride. diva-portal.org The cyclization of N-amidyl radicals, for example, is a known method for producing nitrogen-containing heterocycles. researchgate.netresearchgate.net In the case of a derivative of this compound, a radical could be generated at a suitable position on the molecule, which could then cyclize onto an appropriately placed radical acceptor. For instance, the FeCl3-promoted oxidative radical cyclization of active methylene (B1212753) compounds bearing allyl groups has been used to create γ-lactams with a quaternary carbon atom. researchgate.net

Lewis acids can play a crucial role in promoting intramolecular cyclization reactions by activating either the electrophile or the nucleophile. rsc.org In the context of pyrrolidine synthesis, Lewis acids have been used to mediate the stereoselective cyclization of cationic aminyl radicals to yield substituted pyrrolidines. rsc.org They can also facilitate tandem hydrozirconation-cyclization sequences of N-allyl oxazolidines to construct the pyrrolidine ring. nih.govresearchgate.net For a derivative of this compound, a Lewis acid could be used to activate the C-Cl bond, making it more susceptible to nucleophilic attack, or to enhance the nucleophilicity of another part of the molecule, thereby promoting cyclization. Lewis acids are also employed in the acylation of pyrrolidine-2,4-diones. rsc.org Furthermore, Lewis and Brønsted acids have been jointly used to mediate the electrophilic addition and cyclization of 1,6-enynes with nitriles. rsc.org

Intramolecular Cyclization Strategies for Pyrrolidine Derivatives

Multi-Component Reactions for Pyrrolidine Scaffold Constructiontandfonline.com

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the pyrrolidine ring in a single synthetic operation. tandfonline.com These reactions are highly valued for their ability to generate molecular diversity from simple starting materials in a time- and resource-effective manner. tandfonline.comtandfonline.com

One of the prominent strategies for synthesizing substituted pyrrolidines is through [3+2] cycloaddition reactions. A common approach involves the in-situ generation of an azomethine ylide from the condensation of an amino acid or its ester with an aldehyde. This 1,3-dipole then reacts with a dipolarophile, such as an activated alkene, to yield the pyrrolidine ring. For instance, the reaction of isatin (B1672199) with glycine (B1666218) methyl ester chloride can form an azomethine ylide intermediate, which upon reaction with a suitable alkene, furnishes a spiro-pyrrolidine derivative. tandfonline.com

Another versatile MCR for pyrrolidine synthesis involves the one-pot reaction of aldehydes, amino acid esters, and chalcones. tandfonline.com This method proceeds through the initial formation of a Schiff base from the aldehyde and amino acid ester, which then undergoes a Michael addition to the chalcone, followed by cyclization to afford highly substituted pyrrolidines. tandfonline.com The use of microwave irradiation has also been shown to accelerate these cycloaddition reactions, leading to good yields in significantly reduced reaction times. tandfonline.com

The diastereoselectivity of these MCRs can often be controlled, leading to the formation of specific stereoisomers. For example, asymmetric multicomponent reactions using optically active starting materials can produce highly substituted pyrrolidines with up to three new stereogenic centers in a single step. acs.org

| Reactants | Key Reaction Type | Catalyst/Conditions | Significance |

|---|---|---|---|

| Aldehydes, Amino Acid Esters, Chalcones | Michael Addition/Cyclization | Iodine (I2), K2CO3 | Formation of pyrrolidine-2-carboxylates. tandfonline.com |

| Isatin, Glycine Methyl Ester Chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | [3+2] Cycloaddition | Triethylamine (Et3N), Reflux | Synthesis of rhodanine-substituted spirooxindole pyrrolidines. tandfonline.com |

| Aromatic Aldehydes, Glycine Ester, Maleimides | Intramolecular Cycloaddition | Microwave irradiation, TFA | Rapid synthesis of pyrrolidine-based heterocyclic compounds. tandfonline.com |

| Optically Active Phenyldihydrofuran, N-tosylimino ester, Allyltrimethylsilane | Asymmetric Multicomponent Reaction | TiCl4 | Diastereoselective synthesis of highly substituted pyrrolidines. acs.org |

Transition-Metal Catalyzed Reactions for Pyrrolidine Synthesisorganic-chemistry.org

Transition-metal catalysis provides a powerful toolkit for the synthesis of pyrrolidines, often with high levels of stereocontrol. These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a single transformation.

Palladium-Catalyzed Carboamination Reactionsorganic-chemistry.org

Palladium-catalyzed carboamination of alkenes has emerged as a robust method for the stereoselective synthesis of substituted pyrrolidines. nih.govnih.gov This reaction involves the intramolecular cyclization of an unsaturated amine onto a palladium center, followed by reductive elimination to form the pyrrolidine ring. nih.govacs.org The mechanism is believed to proceed through the syn-insertion of the alkene into a palladium-nitrogen bond, which accounts for the high diastereoselectivity observed in many cases. nih.gov

These reactions can be rendered enantioselective by employing chiral phosphine (B1218219) ligands, providing access to enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives with high enantiomeric excess (up to 94% ee). nih.govacs.org The versatility of this method is demonstrated by its application in the synthesis of complex natural products like the phenanthroindolizidine alkaloid, (−)-tylophorine. nih.gov Tandem N-arylation/carboamination sequences have also been developed, allowing for the modular assembly of N-aryl-2-allyl pyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide. nih.gov

Copper-Catalyzed Carboamination Reactionsorganic-chemistry.org

Copper-catalyzed reactions represent an alternative and often more economical approach to pyrrolidine synthesis. These methods can proceed through various mechanisms, including those involving nitrogen radicals or organocopper intermediates. acs.orgnih.gov An expanded substrate scope for the copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes has been described, providing access to a range of N-functionalized pyrrolidines. acs.org The use of microwave heating has been shown to reduce reaction times, and high diastereoselectivity is often observed, particularly in the formation of cis-2,5-disubstituted pyrrolidines. acs.org

Copper-catalyzed aerobic aminooxygenation of 4-pentenylsulfonamides can directly yield 2-formylpyrrolidines, where molecular oxygen serves as both the oxidant and the oxygen source. nih.gov This method has been applied to the formal synthesis of the trail pheromone (+)-monomorine. nih.govnih.gov Furthermore, copper-catalyzed [3+2] cycloadditions of 2-arylaziridines with silyl (B83357) dienol ethers have been developed for the diastereoselective construction of fused-carbocyclic pyrrolidines. nih.gov

Cobalt-Catalyzed Chemodivergent Synthesesorganic-chemistry.org

Cobalt catalysis offers unique opportunities for the chemodivergent synthesis of pyrrolidines and related lactams from readily available starting materials. A notable example is the use of Co₂(CO)₈ to catalyze the reaction of levulinic acid, a biomass-derived platform chemical, with aromatic amines. organic-chemistry.orgacs.org By tuning the reaction conditions, specifically the amount of hydrosilane reductant, either the pyrrolidine or the corresponding pyrrolidone can be obtained selectively. organic-chemistry.orgacs.org The proposed mechanism involves the initial condensation of the ketoacid and amine to form an imine, which then undergoes cyclization and subsequent reduction. organic-chemistry.org

Another cobalt-catalyzed approach involves the reductive coupling of nitriles and acrylamides to produce pyrrolidinone derivatives. organic-chemistry.orgnih.gov This reaction proceeds via the formation of a cobaltaazacyclopentene intermediate. organic-chemistry.org

Dirhodium-Catalyzed Nitrene Insertionorganic-chemistry.org

Dirhodium catalysts are highly effective in promoting nitrene transfer reactions, which can be harnessed for the synthesis of pyrrolidines. organic-chemistry.org Intramolecular C-H amination via nitrene insertion is a powerful strategy for forming the pyrrolidine ring. Dirhodium(II) catalysts can facilitate the intramolecular insertion of a nitrene, generated from a suitable precursor like an azide (B81097), into a C(sp³)-H bond to afford N-unprotected pyrrolidines. organic-chemistry.org This reaction can proceed with high regio- and diastereoselectivity. organic-chemistry.org

Rhodium(II)-catalyzed intramolecular diamination of alkenes also provides an efficient route to pyrrolidines. researchgate.net This transformation is thought to occur via aziridination followed by a nucleophilic ring-opening induced by the rhodium-bound nitrene. researchgate.net

| Catalyst Type | Reaction | Key Features | Example Application |

|---|---|---|---|

| Palladium | Carboamination | High diastereoselectivity, enantioselective variants available. nih.govnih.gov | Asymmetric synthesis of (−)-tylophorine. nih.gov |

| Copper | Carboamination/Aminooxygenation | Economical, high diastereoselectivity for cis-2,5-disubstitution. acs.orgnih.gov | Formal synthesis of (+)-monomorine. nih.gov |

| Cobalt | Chemodivergent Synthesis | Selective formation of pyrrolidines or pyrrolidones from ketoacids. organic-chemistry.orgacs.org | Synthesis from biomass-derived levulinic acid. organic-chemistry.org |

| Dirhodium | Nitrene Insertion | Regio- and diastereoselective C-H amination. organic-chemistry.org | Synthesis of N-unprotected pyrrolidines. organic-chemistry.org |

Nucleophilic Substitution Reactions Involving the Chloropropane Moietyacs.org

The 3-chloropropanoyl moiety of this compound contains an electrophilic carbon atom susceptible to nucleophilic attack, making it a valuable synthon for introducing a variety of functional groups. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions (SN2).

A range of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For example, reaction with sodium azide provides the corresponding 3-azidopropanoyl pyrrolidine, while reaction with sodium cyanide yields the 3-cyanopropanoyl derivative. These transformations introduce versatile functional groups that can be further elaborated.

Elucidation of Reaction Mechanisms

Mechanistic Pathways of 1-(3-Chloropropanoyl)pyrrolidine Formation

The formation of this compound is most commonly achieved through a nucleophilic acyl substitution reaction. This pathway involves the reaction of pyrrolidine (B122466), a cyclic secondary amine, with 3-chloropropanoyl chloride, an acyl chloride.

The mechanism proceeds in a stepwise fashion:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This attack results in the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom, while the nitrogen atom acquires a positive charge.

Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled from the molecule.

Deprotonation: The resulting species is a protonated amide. A base, which can be a second equivalent of pyrrolidine or an added non-nucleophilic base (like triethylamine), removes the proton from the nitrogen atom. This deprotonation step neutralizes the positive charge on the nitrogen, yielding the final product, this compound, along with a hydrochloride salt byproduct.

Detailed Investigation of Subsequent Reactions and Transformations

This compound is a valuable bifunctional intermediate, possessing both an amide and an alkyl chloride. The presence of the chlorine atom three carbons away from the amide nitrogen allows for a key subsequent transformation: intramolecular cyclization.

A notable example of this reactivity is found in synthetic pathways analogous to those described for similar compounds, such as 1-(3-chlorobutanoyl)pyrrolidine. Under the influence of a strong base, this compound can undergo an intramolecular SN2 reaction to form a bicyclic lactam.

The mechanism for this transformation is as follows:

Proton Abstraction: A strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), abstracts a proton from the carbon atom alpha to the carbonyl group (C2 position). This deprotonation is facilitated by the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting carbanion (enolate).

Intramolecular Nucleophilic Attack: The generated enolate acts as an internal nucleophile. It attacks the carbon atom bearing the chlorine atom (C4 position) in an intramolecular fashion.

Ring Closure and Chloride Expulsion: This nucleophilic attack results in the formation of a new carbon-carbon bond, creating a three-membered ring fused to the five-membered pyrrolidine ring. The chloride ion is displaced as the leaving group.

This sequence results in the formation of a bicyclic system, specifically a 1-azabicyclo[3.1.0]hexan-2-one. This transformation is a powerful method for constructing strained bicyclic structures that can serve as precursors for various complex molecules.

| Reactant | Base | Solvent | Product | Ref. |

| 1-(3-Chlorobutanoyl)pyrrolidine | Sodium bis(trimethylsilyl)amide (NaHMDS) | Tetrahydrofuran (THF) | 3-Methyl-1-azabicyclo[3.1.0]hexan-2-one | Analogous to patent US8889884B2 |

This table illustrates the cyclization of a closely related analogue, demonstrating the general reaction pathway.

Stereochemical Outcomes in Synthetic Pathways

The stereochemical outcome of reactions involving this compound is of significant interest, particularly when it is used as a building block in the synthesis of chiral molecules. While this compound itself is achiral, its derivatives can possess stereocenters, and its reactions can generate new chiral centers.

A key scenario where stereochemistry becomes crucial is in the intramolecular cyclization reaction described previously, when a substituted analogue like 1-(3-chlorobutanoyl)pyrrolidine is used. If the starting material, 3-chlorobutanoyl chloride, is enantiomerically enriched (e.g., (S)-3-chlorobutanoyl chloride), the stereochemistry of the final bicyclic product is directly influenced.

The synthesis pathway proceeds as follows:

Acylation with a Chiral Precursor: Reaction of pyrrolidine with an enantiopure acyl chloride, such as (S)-3-chlorobutanoyl chloride, yields the corresponding chiral amide, (S)-1-(3-chlorobutanoyl)pyrrolidine. This reaction occurs at the acyl group and does not affect the existing stereocenter.

Base-Induced Cyclization: When this chiral amide is treated with a strong base, the intramolecular cyclization occurs. The nucleophilic attack of the enolate on the carbon bearing the chlorine atom proceeds via an SN2 mechanism. This process typically occurs with inversion of configuration at the carbon being attacked if it were a stereocenter, but in this case, the new bond formation creates two new stereocenters on the bicyclic ring system.

Formation of Diastereomers: The stereocenter already present in the side chain directs the formation of the new stereocenters, leading to a diastereoselective outcome. The reaction of (S)-1-(3-chlorobutanoyl)pyrrolidine results in the formation of (3S,5S)-3-Methyl-1-azabicyclo[3.1.0]hexan-2-one as the major diastereomer. The relative stereochemistry of the final product is dictated by the transition state geometry of the ring-closing step, which is influenced by the existing stereocenter.

This control over stereochemistry is fundamental in asymmetric synthesis, allowing for the creation of specific stereoisomers of complex target molecules, which is often a critical requirement for biologically active compounds.

Structure Activity Relationship Sar Studies of Pyrrolidine Derivatives

Design Principles for Modifying the 1-(3-Chloropropanoyl)pyrrolidine Scaffold

The this compound structure presents three key regions for modification: the pyrrolidine (B122466) ring, the propanoyl linker, and the chloro-substituent, which can be replaced by various functional groups, including aryl moieties. The design of new derivatives is guided by several core principles derived from extensive research on the pyrrolidine scaffold.

A primary principle is leveraging the scaffold's inherent three-dimensionality. The sp3-hybridized carbons of the pyrrolidine ring create a non-planar structure, allowing substituents to explore a wider pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net The stereochemistry at these carbon atoms is a critical design element, as different enantiomers or diastereomers can exhibit vastly different biological profiles due to specific binding interactions with chiral proteins. nih.govresearchgate.net

Another key principle involves the nitrogen atom of the pyrrolidine ring. As a secondary amine, this nitrogen is basic and nucleophilic, making it a prime site for substitution. nih.gov Indeed, a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at this N-1 position. nih.gov In the case of the this compound scaffold, the nitrogen is acylated, but further modifications to the group attached to the nitrogen are a common strategy.

Finally, the concept of molecular hybridization, which involves combining the pyrrolidine core with other known pharmacologically active moieties (pharmacophores), is a powerful design strategy. nih.govfrontiersin.org This can lead to compounds with improved activity or dual-action capabilities. For instance, incorporating moieties like N-benzoylthiourea or diphenyl ether has been shown to yield potent inhibitors of various enzymes. nih.govrsc.org

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic variation of substituents on the pyrrolidine scaffold is essential for optimizing biological activity. Depending on the target, even minor changes can lead to significant shifts in potency and selectivity. nih.govmdpi.com

Replacing the chlorine atom in the this compound scaffold with various aryl and heteroaryl groups can dramatically influence biological activity. These groups can engage in various interactions with the target protein, including hydrophobic, pi-stacking, and hydrogen bonding interactions.

In studies on pyrrolidine sulfonamides as glycine (B1666218) transporter 1 (GlyT1) inhibitors, the nature of the aryl substituent was critical for potency. nih.gov For example, replacing a benzoyl group with other aryl substituents led to potent analogues, with meta-substituted derivatives often showing improved activity. nih.gov The introduction of heteroaromatic rings, such as pyridine, also modulated activity, with the position of the nitrogen atom within the ring being a determining factor. nih.gov Similarly, in the development of dual COX/LOX inhibitors based on a pyrrolidine-2,5-dione structure, a disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino) moiety was identified as a new template mimicking traditional COX-2 inhibitors. nih.gov

Conversely, for certain pyrrolidine pentamine derivatives acting as inhibitors of aminoglycoside acetyltransferase, replacing a distal phenyl ring with heteroaromatic moieties like 2-pyridyl or 2-thienyl did not lead to an improvement in potency. researchgate.net This highlights that the optimal aryl or heteroaryl substituent is highly dependent on the specific biological target.

Table 1: Impact of Aryl/Heteroaryl Substitutions on Biological Activity

| Scaffold | Substitution Position | Substituent | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| Pyrrolidine Sulfonamide | R² (Aryl) | meta-substituted Phenyl | Improved biological activity | nih.gov |

| Pyrrolidine Sulfonamide | R² (Aryl) | Indanyl | Best balance of potency and efflux ratio | nih.gov |

| Pyrrolidine Sulfonamide | Position 4 (Heteroaryl) | Pyridinyl, etc. | Activity influenced by position/number of N atoms | nih.gov |

| Pyrrolidine Pentamine | Distal Ring | 2-Pyridyl, 3-Pyridyl, 2-Thienyl | Did not improve potency over phenyl | researchgate.net |

This table is interactive. Click on the headers to sort.

The "3-chloropropanoyl" portion of the scaffold acts as a linker, connecting the pyrrolidine ring to a terminal functional group. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the key interacting moieties within the target's binding site.

For instance, in studies of pyrrolidine pentamine derivatives, the distance between an S-phenyl moiety and the pyrrolidine scaffold was found to be essential for inhibitory activity, as alterations that changed this distance resulted in reduced inhibition levels. nih.govmdpi.com Similarly, in the design of prolinol-derived organocatalysts, a methylene (B1212753) linker between the pyrrolidine ring and a side chain is a common feature. mdpi.com The optimal distance between the secondary amine of the pyrrolidine and a hydrogen bond donor group on the side chain was found to be crucial for catalytic efficiency. mdpi.com These findings suggest that modifying the length of the propanoyl chain in the this compound scaffold could be a key strategy for tuning biological activity.

Direct modification of the pyrrolidine ring itself, either by introducing substituents or by altering its stereochemical configuration, is a powerful tool for optimizing activity.

Substituents at different positions on the ring have distinct effects. Substituents at the C-2 position can influence the basicity of the pyrrolidine nitrogen. nih.gov For GRP40 agonists, an acetic acid group at position 2 was identified as the main pharmacophore. nih.gov Substituents at C-4 can affect the puckering of the ring, which in turn influences the spatial orientation of other substituents. nih.gov In the development of PPARα/γ dual agonists, a cis-configuration of substituents at the C-3 and C-4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov

Furthermore, creating spiro-pyrrolidine structures, where the pyrrolidine ring is part of a spirocyclic system, has proven to be a successful strategy in discovering compounds with antitumor and antibacterial activities. nih.govmdpi.com This type of modification significantly alters the three-dimensional shape of the molecule. Skeletal modification, a more drastic approach, can convert the pyrrolidine ring into a different structure, such as a linear diene, thereby creating entirely new chemical entities. nih.gov

Table 2: Effect of Pyrrolidine Ring Modifications

| Modification Type | Position | Change | Impact | Reference |

|---|---|---|---|---|

| Substitution | C-2 | Acetic Acid Group | Main pharmacophore for GRP40 agonists | nih.gov |

| Substitution | C-4 | Various Substituents | Affects ring puckering and substituent orientation | nih.gov |

| Stereochemistry | C-3 and C-4 | cis-configuration | Preferred over trans for PPARα/γ dual agonists | nih.gov |

| Skeletal Structure | Spiro-fusion | Fusing pyrrolidine with other rings | Creates novel 3D shapes with antitumor/antibacterial activity | nih.govmdpi.com |

This table is interactive. Click on the headers to sort.

Identification of Key Pharmacophores and Structural Motifs

From SAR studies of diverse pyrrolidine derivatives, several key pharmacophores and structural motifs have been identified as being crucial for biological activity. A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

For many pyrrolidine-based compounds, the core pharmacophoric elements include:

The Pyrrolidine Nitrogen: Often acts as a hydrogen bond acceptor or as a basic center. Its substitution pattern is critical. nih.gov

Hydrogen Bond Donors/Acceptors: Groups like hydroxyls, amides (e.g., N-benzoylthiourea), or carboxylic acids, when attached to the scaffold at specific positions and with the correct spatial orientation, are often essential for binding. nih.govnih.gov For example, the acetic acid group at position C-2 of the pyrrolidine ring is a key pharmacophore for GRP40 agonists. nih.gov

Aromatic/Hydrophobic Groups: Aryl groups, as discussed previously, often provide key hydrophobic and pi-stacking interactions within the binding pocket of a target protein. The diaryl pattern found in some COX-2 inhibitors is a classic example of such a motif. nih.gov

Stereocenters: The chiral carbons of the pyrrolidine ring are themselves a key pharmacophoric feature, as the specific 3D arrangement (e.g., cis vs. trans, R vs. S) dictates the molecule's ability to fit into a chiral binding site. nih.govresearchgate.net

The structurally simple 2-substituted pyrrolidine alkaloids are themselves considered important pharmacophores due to their wide range of biological activities. nih.gov The successful design of future drugs based on the this compound scaffold will depend on the strategic combination of these known pharmacophoric elements.

Biological Activity and Pharmacological Research Applications

Evaluation of Anti-Human Immunodeficiency Virus (HIV-1) Activity

Derivatives of pyrrolidine (B122466) have been a subject of interest in the search for novel anti-HIV agents. Research has explored trisubstituted pyrrolidines as CCR5 receptor antagonists, which can prevent the virus from entering host cells. nih.govnih.gov The CCR5 receptor is a key co-receptor for the most common strains of HIV-1. wikipedia.org By blocking this receptor, these compounds can effectively inhibit viral entry. nih.govwikipedia.org Another avenue of investigation for pyrrolidine-containing molecules has been the inhibition of HIV-1 integrase, an enzyme essential for the replication of the virus. nih.govnih.gov

Despite the broad investigation into pyrrolidine derivatives, specific studies evaluating the anti-HIV-1 activity of 1-(3-Chloropropanoyl)pyrrolidine were not identified in the reviewed literature. There is no available data on its potential as a CCR5 antagonist or an HIV-1 integrase inhibitor.

Assessment of Antimicrobial Properties (e.g., against MRSA)

The pyrrolidine scaffold is present in various compounds investigated for their antimicrobial properties. Notably, research has been conducted on pyrrolidine derivatives for their potential to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in healthcare settings. nih.govnih.gov For instance, certain pyrrolidine-2,3-dione (B1313883) scaffolds have demonstrated effectiveness against S. aureus in both its planktonic and biofilm forms. nih.gov

However, a review of the available scientific literature did not yield specific studies on the antimicrobial properties of this compound, including any evaluation of its activity against MRSA.

Investigation of Anticancer and Antiproliferative Activities

Numerous pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have been tested against various cancer cell lines, and some have shown promising antiproliferative activity. mdpi.com For example, certain 1,3,4-triaryl-3-pyrrolin-2-ones have been identified as potent and selective inhibitors of COX-2, an enzyme often upregulated in cancer. nih.gov

There is no specific information available from the reviewed literature regarding the investigation of this compound for any anticancer or antiproliferative activities.

Anti-Inflammatory Effects

The anti-inflammatory potential of compounds containing the pyrrolidine moiety has been an active area of research. A key target for many of these derivatives is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is induced during inflammation. nih.govnih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov

No studies were found that specifically assess the anti-inflammatory effects of this compound or its activity as a COX inhibitor.

Antimalarial and Antiplasmodial Activity

The development of new drugs to treat malaria, a disease caused by Plasmodium parasites, is a global health priority. cdc.govnih.gov The pyrrolidine scaffold has been explored in the design of new antimalarial agents. For instance, pyronaridine, a compound with a complex heterocyclic structure, has been used in combination therapy for malaria. nih.govnih.gov

There is no information in the available literature regarding any evaluation of this compound for antimalarial or antiplasmodial activity.

Anti-Tubercular Activity and Enzyme Inhibition (e.g., Enoyl Acyl Carrier Protein Reductase)

Tuberculosis remains a major global health problem, and there is an urgent need for new anti-tubercular drugs. epa.gov The pyrrole (B145914) and pyrrolidine scaffolds have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.govnih.gov One important target in this area is the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the synthesis of the mycobacterial cell wall.

No research findings were identified that specifically evaluate the anti-tubercular activity of this compound or its potential to inhibit enzymes such as enoyl acyl carrier protein reductase.

Interactions with Specific Molecular Targets

While direct studies on this compound are not extensively documented, the structural components of the molecule, namely the pyrrolidine ring and the reactive 3-chloropropanoyl group, are features present in compounds known to interact with several key biological targets.

Topoisomerase I: Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. researchgate.netnih.gov Topoisomerase I inhibitors are a class of anticancer agents that prevent the re-ligation of the DNA strand, leading to cell death in rapidly dividing cancer cells. nih.gov While there is no direct evidence of this compound inhibiting Topoisomerase I, the broader class of pyrrolidine-containing compounds has been investigated for various anticancer activities. monash.edu

Orexin (B13118510) Receptors: The orexin system, consisting of orexin peptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness, appetite, and other physiological processes. nih.govdovepress.com Consequently, orexin receptor antagonists are being developed for the treatment of insomnia. researchgate.net Several classes of pyrrolidine-containing compounds have been identified as orexin receptor antagonists. nih.govresearchgate.net The pyrrolidine scaffold in this compound is a common feature in many orexin receptor modulators, suggesting a potential, though unconfirmed, interaction. nih.govnih.govacs.org

Epidermal Growth Factor Receptor (EGFR): The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth and proliferation. escholarship.orgnih.gov Dysregulation of EGFR signaling is implicated in various cancers, making it a significant therapeutic target. nih.gov Notably, irreversible EGFR inhibitors often contain a reactive electrophilic group that can form a covalent bond with a cysteine residue in the active site of the receptor. researchgate.net The 3-chloropropanoyl group in this compound is a potential alkylating agent. Research on 3-aminopropanamides as irreversible EGFR inhibitors has shown that a 3-chloropropionyl chloride intermediate can be used in their synthesis, which then reacts with cellular nucleophiles. researchgate.net This suggests a plausible, albeit hypothetical, mechanism by which this compound could act as an irreversible inhibitor of EGFR. nih.govresearchgate.net

In Vitro and In Vivo Biological Assay Methodologies

To evaluate the potential biological activities of compounds like this compound, a variety of in vitro and in vivo assays are employed.

In Vitro Assays:

Initial screening of potential biological activity is typically conducted using in vitro assays. For assessing interactions with the targets mentioned above, the following methodologies are common:

Enzyme Inhibition Assays: To determine if a compound inhibits an enzyme like Topoisomerase I, assays measuring the relaxation of supercoiled DNA are used. researchgate.net The concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is a key parameter.

Receptor Binding Assays: To investigate the affinity of a compound for orexin receptors, competitive binding assays are performed using radiolabeled ligands. These assays determine the compound's ability to displace the known ligand from the receptor.

Cell-Based Assays:

Cytotoxicity Assays: The effect of a compound on the viability of cancer cell lines is often assessed using assays like the MTT assay. This can provide a general indication of anticancer activity. monash.edu

EGFR Autophosphorylation Assays: To test for EGFR inhibition in a cellular context, Western blotting can be used to measure the level of EGFR autophosphorylation in cancer cell lines treated with the compound. nih.govresearchgate.net

Apoptosis Assays: Compounds that induce cell death are evaluated for their ability to trigger apoptosis through methods like DAPI staining to observe nuclear changes or assays to measure the activity of caspases, key enzymes in the apoptotic pathway. monash.edu

Interactive Data Table: Examples of In Vitro Assays for Pyrrolidine Derivatives

| Assay Type | Target/Process Investigated | Cell Lines Often Used | Key Parameter Measured |

| Cytotoxicity Assay | General Anticancer Activity | HL-60, A549, HCT116 | % Cell Viability, IC50 |

| EGFR Autophosphorylation | EGFR Inhibition | A549, H1975 | Inhibition of p-EGFR |

| Caspase Activity Assay | Apoptosis Induction | HL-60 | Caspase-3 Activity |

| Topoisomerase I Assay | Topoisomerase I Inhibition | N/A (Cell-free) | DNA Relaxation |

| Orexin Receptor Binding | Orexin Receptor Affinity | CHO or HEK293 cells expressing OX1R/OX2R | Ki, IC50 |

In Vivo Assays:

Compounds that show promising activity in vitro may be further evaluated in in vivo models to understand their effects in a whole organism.

Xenograft Models: To assess the anticancer efficacy of a compound in vivo, human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time. monash.edu

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in animal models, which are crucial for understanding its potential as a drug.

Behavioral Models: For compounds targeting the central nervous system, such as potential orexin receptor antagonists, behavioral models in rodents are used to assess effects on sleep-wake cycles, locomotion, and other behaviors.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.

dG_bind = G_complex – (G_protein + G_ligand) nih.gov

In quantitative structure-activity relationship (3D-QSAR) studies, the quality of the predictive model is often assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). For a series of pyrrolidine (B122466) derivatives studied as neuraminidase inhibitors, comparative molecular field analysis (CoMFA) yielded a q² of 0.720 and an r² of 0.947, indicating a robust predictive model. nih.gov

Table 1: Example Binding Energy Prediction Data for Pyrrolidine Derivatives

| Analysis Method | Parameter | Value | Reference |

|---|---|---|---|

| CoMFA | q² | 0.720 | nih.gov |

| CoMFA | r² | 0.947 | nih.gov |

| CoMSIA | q² | 0.644 | nih.gov |

| CoMSIA | r² | 0.885 | nih.gov |

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the target's binding site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for stable binding. For instance, in a study of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Janus kinase 1 (JAK1) inhibitors, molecular dynamics simulations following docking revealed key hydrogen bond interactions with residues such as Glu957 and Leu959. nih.gov Water-mediated hydrogen bonds were also observed with residues Gly887 and His885, highlighting the complex nature of the binding environment. nih.gov Understanding these specific interactions is fundamental for the rational design of more potent and selective inhibitors. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which govern its structure, stability, and reactivity. mdpi.com Techniques such as Density Functional Theory (DFT) are widely used to perform these calculations. nrel.govmdpi.com

For a compound like 1-(3-Chloropropanoyl)pyrrolidine, DFT calculations, for example at the M06-2X/def2-TZVP level of theory, can yield a wealth of data. nrel.gov This includes optimized 3D geometries, vibrational frequencies, infrared intensities, Mulliken atomic charges, enthalpies, and Gibbs free energies. nrel.gov Such data is essential for understanding the molecule's intrinsic properties and predicting its behavior in chemical reactions. For example, the calculated enthalpy of formation can be compared with other compounds to assess relative stability. mdpi.com

Table 2: Typical Data from Quantum Chemical Calculations

| Calculated Property | Description | Potential Application |

|---|---|---|

| Optimized 3D Geometry | The lowest energy, most stable 3D structure of the molecule. | Input for docking and dynamics simulations. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Predicting sites of electrostatic interaction. |

| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Assessing thermodynamic stability. |

| Vibrational Frequencies | Frequencies at which the molecule's bonds vibrate. | Predicting the molecule's infrared spectrum. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. nih.gov

By simulating the molecule's behavior over time, typically nanoseconds, researchers can observe how it flexes, rotates, and interacts with its environment (e.g., a solvent or a protein binding site). nih.govnih.gov This provides insights into the stability of different conformations and the transitions between them. The results of MD simulations, such as the analysis of root-mean-square deviation (RMSD), can confirm the stability of a ligand-protein complex identified through docking. nih.govnih.gov

Application of Machine Learning in Compound Design and Prediction

Machine learning (ML) and deep learning are transforming computational drug design by enabling the analysis of vast chemical datasets to predict properties and generate novel molecular structures. nih.govyoutube.com For a compound like this compound, ML models can be trained on databases of known compounds to predict its biological activity, physicochemical properties, or potential targets. nih.gov

Various ML models, including support vector machines (SVM), random forests (RF), and deep neural networks (DNNs), can be employed. nih.govmdpi.com Generative models, such as generative adversarial networks (GANs), can even design novel compounds from scratch with desired properties, potentially leading to new derivatives of this compound with enhanced activity or improved pharmacokinetic profiles. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Modeling

In silico modeling is crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, as well as its pharmacodynamic effects. labcorp.commdpi.comresearchgate.net This early assessment helps to identify potential liabilities and guide the optimization process. labcorp.com

For this compound, various in silico tools can predict key pharmacokinetic parameters. Software like Pre-ADMET or modules like Volsurf can estimate properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for inhibiting cytochrome P450 enzymes. nih.govmdpi.com Physiologically Based Pharmacokinetic (PBPK) modeling, often performed with software like GastroPlus™, can simulate the compound's concentration-time profile in different tissues, providing a more comprehensive understanding of its in vivo behavior. nih.gov

Table 3: Example of In Silico Predicted ADME Properties

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral bioavailability. | mdpi.com |

| Caco-2 Permeability | Moderate | Predicts absorption across the intestinal wall. | mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Low | Suggests minimal central nervous system effects. | mdpi.com |

| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug available for action. | mdpi.com |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions via this enzyme. | mdpi.com |

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the elucidation of the carbon-hydrogen framework.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 1-(3-chloropropanoyl)pyrrolidine.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule and their neighboring environments. In a typical spectrum of this compound, distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the 3-chloropropanoyl chain would be observed. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group are expected to appear at a lower field (higher chemical shift) due to the deshielding effect of these electronegative atoms. Conversely, the protons of the methylene (B1212753) groups further away from these functional groups would appear at a higher field.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct peaks are expected for the carbonyl carbon, the carbons of the pyrrolidine ring, and the carbons of the chloropropanoyl chain. The carbonyl carbon typically appears at a significantly downfield chemical shift. The chemical shifts of the pyrrolidine ring carbons are influenced by the nitrogen atom, while the carbons in the side chain are affected by the chlorine atom and the carbonyl group. For example, in related pyrrolidine structures, the carbons adjacent to the nitrogen (C-2' and C-5') can show distinct chemical shifts. mdpi.com

A general representation of expected ¹H and ¹³C NMR chemical shifts is provided in the table below. Actual values can vary depending on the solvent and experimental conditions.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pyrrolidine CH₂ (adjacent to N) | ~3.4 - 3.6 | ~45 - 55 |

| Pyrrolidine CH₂ (beta to N) | ~1.8 - 2.0 | ~23 - 26 |

| -CH₂- (adjacent to C=O) | ~2.8 - 3.0 | ~35 - 40 |

| -CH₂- (adjacent to Cl) | ~3.7 - 3.9 | ~40 - 45 |

| C=O | - | ~170 - 175 |

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), provide further structural detail by showing correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity between the pyrrolidine ring and the 3-chloropropanoyl side chain. For instance, an HMBC experiment would show a correlation between the protons on the carbon adjacent to the nitrogen in the pyrrolidine ring and the carbonyl carbon of the propanoyl group, unequivocally establishing the amide linkage. Such 2D techniques are crucial in the structural confirmation of complex pyrrolidine derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O) of the amide. This peak is typically strong and appears in the region of 1630-1680 cm⁻¹. Other characteristic absorptions would include the C-N stretching vibration of the amide and the C-H stretching and bending vibrations of the aliphatic methylene groups. The presence of a C-Cl bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. docbrown.info For instance, in a similar compound, the carbonyl absorption band was observed at 1696 cm⁻¹. nih.gov

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (Amide) | ~1630 - 1680 |

| C-N (Amide) | ~1200 - 1300 |

| C-H (Aliphatic) | ~2850 - 2960 (stretch), ~1450 (bend) |

| C-Cl | ~600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by an isotopic pattern, with a peak at M+2 having approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the amide carbonyl group. This group typically exhibits a weak n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength. The exact positions of these absorption maxima (λ_max) depend on the solvent and the molecular environment. While not as structurally informative as NMR or MS for this specific compound, UV-Vis spectroscopy can be used for quantitative analysis and to confirm the presence of the carbonyl chromophore. For comparison, some pyrrolidine derivatives show absorption maxima in the range of 250-400 nm. nih.gov

Environmental Fate and Transport Research Methodologies

Methodologies for Assessing Environmental Mobility in Soil and Water

To determine the mobility of a chemical like 1-(3-Chloropropanoyl)pyrrolidine in soil and water, researchers typically employ standardized laboratory tests. One common method is the batch equilibrium study, which is used to determine the soil-water partition coefficient (Koc). This coefficient quantifies a chemical's tendency to adhere to soil organic matter versus dissolving in water. fao.org A high Koc value suggests low mobility, as the compound binds tightly to soil particles, while a low value indicates a higher potential for leaching into groundwater. fao.orgnih.gov

Another approach involves column leaching studies, where soil columns are treated with the substance and subjected to simulated rainfall. The resulting leachate is then analyzed to measure the concentration of the compound that has moved through the soil profile. These studies provide a more dynamic assessment of mobility under conditions that mimic the natural environment.

Approaches to Study Degradation Pathways (e.g., Hydrolysis, Photolysis)

The degradation of a chemical compound in the environment can occur through various abiotic processes, primarily hydrolysis and photolysis.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. fao.org To study this, laboratory experiments are conducted in sterile aqueous solutions buffered at different pH values (typically acidic, neutral, and alkaline) and maintained at a constant temperature. nih.govnih.govresearchgate.net Samples are collected at various time points and analyzed to determine the rate of disappearance of the parent compound and the appearance of any degradation products. nih.govresearchgate.net This allows for the calculation of a hydrolysis half-life (DT50), which is the time required for 50% of the substance to degrade. fao.org

Photolysis is degradation caused by light. fao.org Photolysis studies expose the chemical in a pure water or air medium to a light source that simulates natural sunlight. The rate of degradation is measured over time to determine the photolytic half-life. Control samples kept in the dark are run in parallel to distinguish between photolytic and other degradation processes.

Evaluation of Biotransformation Processes in Environmental Compartments

Biotransformation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms. fao.org Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals.

For soil and water/sediment systems, laboratory studies involve incubating the chemical with samples from the relevant environmental compartment that contain active microbial populations. nih.gov The rate of disappearance of the parent compound is monitored over time, along with the evolution of carbon dioxide (in aerobic studies) or methane (in anaerobic studies), which indicates mineralization. epa.gov These studies help to determine the biodegradation half-life and identify any major metabolites that may be formed. nih.gov

Air-Water Partitioning Study Methodologies

The tendency of a chemical to move between the air and water phases is quantified by the air-water partition coefficient (Kaw), often expressed as the dimensionless Henry's Law constant. researchgate.net This parameter is crucial for predicting the environmental distribution of a substance.

Experimental methods to determine Kaw can be direct or indirect. nih.gov Direct methods, like the vapor purging or shared-headspace methods, involve measuring the concentration of the substance in both the gas and liquid phases at equilibrium. nih.gov Indirect methods may involve using a thermodynamic cycle, where the Kaw is calculated from more easily measured partition coefficients, such as the hexadecane-air and hexadecane-water partition coefficients. nih.gov Quantitative Structure-Property Relationship (QSPR) models can also be used to estimate this property based on the chemical's molecular structure. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

1-(3-Chloropropanoyl)pyrrolidine has been established primarily as a valuable chemical intermediate in organic synthesis. Its structure, featuring a reactive acyl chloride and a stable pyrrolidine (B122466) ring, makes it a versatile building block for constructing more complex molecules. Research has demonstrated its utility in the synthesis of various compounds, where the chloropropanoyl group readily participates in nucleophilic substitution and acylation reactions.

The pyrrolidine moiety itself is a significant structural motif in a vast number of biologically active compounds, both natural and synthetic. nih.gov This five-membered nitrogen heterocycle is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, which is a crucial factor for successful drug design and clinical efficacy. nih.govnih.gov The compound's value is therefore derived not from its own biological activity, but from its role as a precursor to molecules that incorporate this important scaffold. For instance, similar structures are employed in the synthesis of racetam-class drugs, which are noted for their psychoactive properties. mdpi.com

Key contributions of research involving this compound and related structures include the development of synthetic pathways to create diverse molecular libraries. The reactivity of the chloro-substituent allows for its displacement by various nucleophiles, enabling the introduction of different functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This flexibility is critical in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize biological activity. nih.gov

Emerging Trends in Pyrrolidine Chemistry and Drug Discovery

The field of medicinal chemistry is continually evolving, with several emerging trends directly enhancing the relevance of pyrrolidine-containing compounds like this compound.

Emphasis on 3D Molecular Architecture: There is a clear shift in drug discovery from flat, two-dimensional aromatic structures to more complex, three-dimensional saturated heterocyclic systems. nih.gov Saturated scaffolds like pyrrolidine offer superior spatial arrangement of substituents, which can lead to improved binding affinity and selectivity for biological targets. nih.govnih.gov This trend, driven by the need to tackle challenging protein-protein interactions and improve ADME/Tox profiles, positions pyrrolidine building blocks as highly desirable starting materials. nih.govdatainsightsmarket.com The non-planarity of the pyrrolidine ring, known as "pseudorotation," allows it to adopt various conformations, influencing its pharmacological efficacy. nih.govresearchgate.net

Organocatalysis and Asymmetric Synthesis: Chiral pyrrolidine derivatives are at the forefront of organocatalysis, a greener alternative to metal-based catalysis. nih.gov These catalysts are highly effective in promoting a wide range of enantioselective transformations. nih.gov While this compound itself is not a catalyst, it can serve as a precursor to more complex, chiral pyrrolidine structures that could be employed in asymmetric synthesis, a critical component of modern drug development. nih.govmdpi.com

Sustainable and Efficient Synthesis: The chemical industry is increasingly focused on sustainable and efficient manufacturing processes. datainsightsmarket.com This includes the use of microwave-assisted organic synthesis (MAOS) to accelerate reactions and improve yields, as well as the development of catalytic processes that minimize waste. nih.gov The synthesis and application of intermediates like this compound are being optimized within this framework to ensure economic and environmental viability. organic-chemistry.orgacs.org

Molecular Hybridization: A prominent strategy in drug design involves combining the pyrrolidine scaffold with other known bioactive heterocyclic structures. frontiersin.org This "molecular hybridization" approach aims to create novel drug candidates with potentially synergistic or multi-target activities, addressing complex diseases and overcoming drug resistance. nih.govfrontiersin.org

Identification of Unexplored Research Avenues for this compound

Despite its utility as a synthetic intermediate, several research avenues for this compound remain underexplored.

Development of Novel Bioactive Agents: While the compound is used to create other molecules, its own biological activity profile appears to be largely uninvestigated. A systematic screening of this compound and its simple derivatives against a broad range of biological targets (e.g., enzymes, receptors) could reveal unexpected pharmacological properties. The pyrrolidine scaffold is a known pharmacophore for a wide array of activities, including anticancer, anti-inflammatory, antiviral, and CNS-related effects. nih.govnih.gov

Application in Novel Polymer Chemistry: The bifunctional nature of this compound (an acyl chloride for polymerization and a pyrrolidine ring for functionality) could be exploited in materials science. It could potentially serve as a monomer or a functionalizing agent in the development of novel polymers with unique properties, such as improved thermal stability, solubility, or biocompatibility for biomedical applications.

Exploration in Catalysis: An intriguing, yet unexplored, direction would be to investigate the potential of metal complexes derived from this compound or its derivatives as catalysts. The nitrogen atom of the pyrrolidine ring can coordinate with metal centers, and the side chain can be modified to create sophisticated ligand architectures for various catalytic transformations, including dehydrogenation or oxidation processes. google.com

Stereoselective Functionalization: Most applications use the achiral form of this compound. A significant area for future research would be the development of synthetic routes to its chiral enantiomers. These chiral building blocks would be of immense value for the stereoselective synthesis of complex drug molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or cause adverse effects. nih.govmdpi.com The ability to control the stereochemistry at the carbons of the pyrrolidine ring is a critical aspect of modern drug design. nih.govnih.gov

常见问题

Q. What are the optimized synthetic routes for 1-(3-chloropropanoyl)pyrrolidine, and how can reaction efficiency be maximized?

The compound is typically synthesized via acylation of pyrrolidine using 3-chloropropionyl chloride. Key steps include:

- Nucleophilic acyl substitution : React pyrrolidine with 3-chloropropionyl chloride in anhydrous dichloromethane under nitrogen, using a base like triethylamine to neutralize HCl byproducts .

- Catalyst optimization : Evidence from analogous reactions suggests that using DMAP (4-dimethylaminopyridine) as a catalyst can enhance acylation efficiency by 15–20% compared to non-catalytic methods .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity. Monitor by TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral features confirm its structure?

- NMR :

- ¹H NMR : The pyrrolidine ring protons appear as a multiplet at δ 1.8–2.1 ppm (ring CH₂) and δ 3.4–3.6 ppm (N–CH₂). The chloropropanoyl group shows a triplet at δ 2.8–3.0 ppm (–CH₂Cl) and a triplet at δ 3.6–3.8 ppm (C=O–CH₂) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the chlorinated carbon (CH₂Cl) appears at δ 40–45 ppm .

Q. What storage conditions are critical to prevent decomposition of this compound?

- Store in amber glass vials under inert gas (argon) at –20°C to minimize hydrolysis of the chloropropanoyl group.

- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Decomposition >5% over 6 months indicates compromised storage .

Advanced Research Questions

Q. How can contradictory literature reports on reaction yields with different catalysts be resolved?

Discrepancies often arise from solvent polarity and moisture sensitivity. For example:

- DMAP vs. Pyridine : DMAP improves yields in anhydrous THF (85–90%) but fails in polar solvents like DMF due to side reactions. Pyridine, while less efficient (~70% yield), is more stable in DMF .

- Experimental validation : Conduct kinetic studies under controlled humidity (<10 ppm H₂O) and compare activation energies via Arrhenius plots to identify optimal conditions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- DFT calculations : Use B3LYP/6-31G(d) to model transition states for SN2 reactions. The chloropropanoyl group’s electron-withdrawing effect lowers the LUMO energy (–2.1 eV), favoring nucleophilic attack at the β-carbon .

- Molecular dynamics : Simulate solvation effects in aprotic solvents (e.g., DMSO) to predict regioselectivity .

Q. How does the pyrrolidine ring’s conformation influence hydrolysis kinetics of the chloropropanoyl group?

- Steric effects : X-ray crystallography of analogous compounds shows that equatorial positioning of the chloropropanoyl group reduces steric hindrance, accelerating hydrolysis by 30% compared to axial conformers .

- pH-dependent studies : Hydrolysis rates peak at pH 7.4 (physiological conditions), with a t₁/₂ of 12 hours. At pH >10, degradation occurs via base-catalyzed elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。